molecular formula C28H26O7 B285190 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No. B285190
M. Wt: 474.5 g/mol
InChI Key: LYFDTLSVVMBDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of chromenones and is known for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves the inhibition of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is responsible for inflammation and cancer cell growth. This compound also inhibits the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. Additionally, it has been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. This compound also has neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases. Additionally, it has been found to have cardioprotective effects and can potentially be used for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate in lab experiments is its high potency and specificity. This compound has been optimized to achieve high yields and purity, which makes it an ideal candidate for various research applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the research on 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate. One of the potential directions is the development of new derivatives of this compound with improved solubility and potency. Additionally, further research can be conducted to explore the potential therapeutic applications of this compound in various diseases. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its effects on various signaling pathways. Overall, the future directions for the research on 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate are vast and promising.
In conclusion, 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound that has potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of this compound involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. Although there are some limitations to using this compound in lab experiments, the future directions for research on this compound are vast and promising.

Synthesis Methods

The synthesis of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoic acid with 4-tert-butylphenol in the presence of a catalyst. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a base to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases.

properties

Molecular Formula

C28H26O7

Molecular Weight

474.5 g/mol

IUPAC Name

[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H26O7/c1-28(2,3)18-7-9-19(10-8-18)34-25-16-33-23-15-20(11-12-21(23)26(25)29)35-27(30)17-6-13-22(31-4)24(14-17)32-5/h6-16H,1-5H3

InChI Key

LYFDTLSVVMBDLG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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